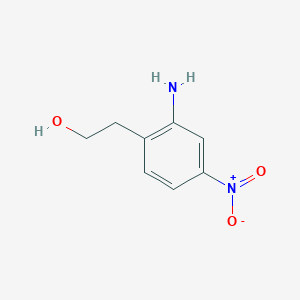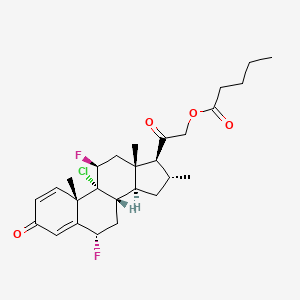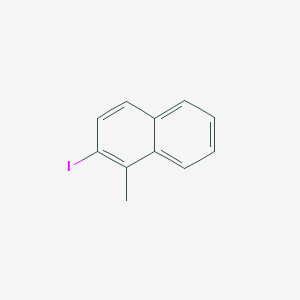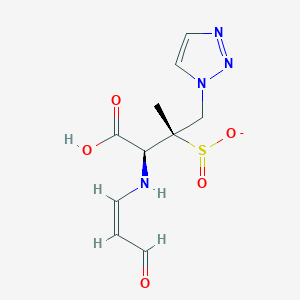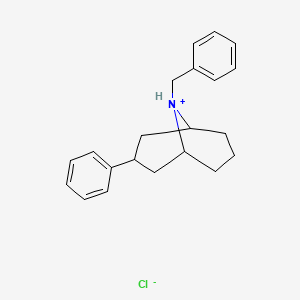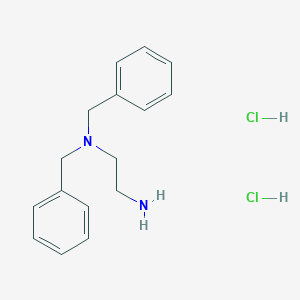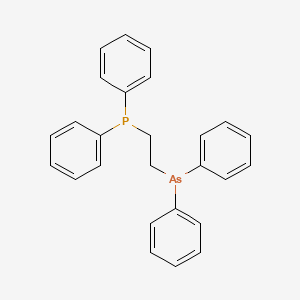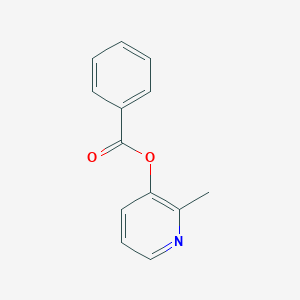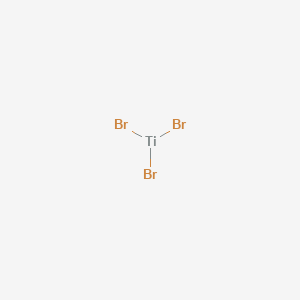![molecular formula C21H31NO3 B13746527 [(3S,8R,9S,10R,13S,14S,17Z)-17-hydroxyimino-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate CAS No. 21063-30-9](/img/structure/B13746527.png)
[(3S,8R,9S,10R,13S,14S,17Z)-17-hydroxyimino-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound [(3S,8R,9S,10R,13S,14S,17Z)-17-hydroxyimino-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate is a complex organic molecule. It belongs to the class of cyclopenta[a]phenanthrene derivatives, which are known for their diverse biological activities. This compound is characterized by its unique structural features, including multiple stereocenters and a hydroxyimino functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,8R,9S,10R,13S,14S,17Z)-17-hydroxyimino-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate typically involves multiple steps. One common approach is the modification of a steroidal precursor. The key steps include:
Acetylation: The acetate group is introduced via acetylation, often using acetic anhydride in the presence of a base like pyridine.
Stereoselective Reactions: Ensuring the correct stereochemistry at multiple centers is crucial, often requiring chiral catalysts or reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyimino group can undergo oxidation to form oxime derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Major Products
Oxime Derivatives: Formed through oxidation.
Amines: Formed through reduction.
Substituted Esters: Formed through nucleophilic substitution.
Applications De Recherche Scientifique
Chemistry
This compound is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.
Biology
In biological research, it serves as a probe to study enzyme mechanisms and receptor interactions due to its structural similarity to natural steroids.
Medicine
Industry
In the industrial sector, it is used in the synthesis of fine chemicals and as an intermediate in the production of agrochemicals.
Mécanisme D'action
The compound exerts its effects primarily through interactions with steroid receptors. The hydroxyimino group can form hydrogen bonds with receptor sites, influencing the receptor’s conformation and activity. This interaction can modulate various biological pathways, including those involved in inflammation and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(trifluoromethylsulfonyloxy)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate .
- [(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-propionyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate .
Uniqueness
The presence of the hydroxyimino group in [(3S,8R,9S,10R,13S,14S,17Z)-17-hydroxyimino-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate distinguishes it from other similar compounds. This functional group imparts unique reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
21063-30-9 |
|---|---|
Formule moléculaire |
C21H31NO3 |
Poids moléculaire |
345.5 g/mol |
Nom IUPAC |
[(3S,8R,9S,10R,13S,14S,17Z)-17-hydroxyimino-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C21H31NO3/c1-13(23)25-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(22-24)21(17,3)11-9-18(16)20/h4,15-18,24H,5-12H2,1-3H3/b22-19-/t15-,16-,17-,18-,20-,21-/m0/s1 |
Clé InChI |
QLSVFSSDFUXCHZ-FJWTYIEBSA-N |
SMILES isomérique |
CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]\4([C@H]([C@@H]3CC=C2C1)CC/C4=N/O)C)C |
SMILES canonique |
CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4=NO)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



